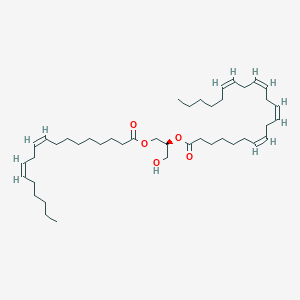

DG(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)/0:0)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

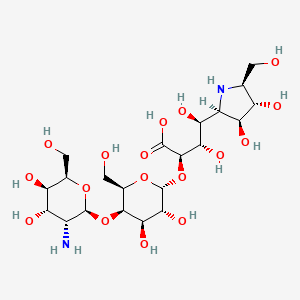

DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2], also known as diacylglycerol or DAG(18:2/22:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway and phosphatidylcholine biosynthesis PC(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway. DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:3(8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:2(9Z, 12Z)) pathway.

DG(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)/0:0) is a diglyceride.

科学的研究の応用

1. Delayed Gamma-Ray Spectroscopy in Nuclear Material Analysis

Delayed gamma-ray spectroscopy (DGS) is utilized for nondestructive assay of nuclear materials, determining composition by comparing fission product gamma-ray peak intensities. This technique is critical in verifying safeguards in nuclear facilities (Rodriguez et al., 2019).

2. Distributed Generation Technologies in Electric Power Systems

Distributed generation (DG) has emerged in the electric power sector, where electricity is generated at or near the point of use, differing from traditional centralized generation. This approach alters the operation of electric power systems and can include a variety of generation technologies (El-Khattam & Salama, 2004).

3. Predictive Modeling in Diesel Electric Generators

Artificial neural network (ANN) models are developed to predict performance and exhaust emissions of diesel electric generators (DGs), crucial for controlling air pollution and greenhouse gas emissions. These models are based on parameters like load, speed, and torque (Ganesan et al., 2015).

4. Metabolic Alterations in Lung Carcinoma Development

Metabolomic studies using techniques like UPLC-QTOF/MS have identified altered metabolites in lung carcinoma, which include compounds structurally similar to DG(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)/0:0), contributing to understanding of disease mechanisms (Wu et al., 2018).

5. Isotopic Ratio Measurements in Environmental Studies

Isotopic ratio measurements, like 13CO2/12CO2, use advanced sensors for applications in environmental and volcanic studies. This involves techniques like difference frequency generation (DFG) and is critical in understanding atmospheric processes (Erdélyi et al., 2002).

6. Genetic Algorithms in Distributed Generation Placement

Genetic algorithms are employed for optimizing the placement and size of distributed generators in power systems. This approach helps in making the system more efficient and economical, addressing complex calculations required in the power sector (Vivek et al., 2011).

特性

製品名 |

DG(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)/0:0) |

|---|---|

分子式 |

C43H72O5 |

分子量 |

669 g/mol |

IUPAC名 |

[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |

InChI |

InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11-14,17-19,21-23,26,28,41,44H,3-10,15-16,20,24-25,27,29-40H2,1-2H3/b13-11-,14-12-,19-17-,22-21-,23-18-,28-26-/t41-/m0/s1 |

InChIキー |

REWOPMLGNOGDCI-IUTJGAPQSA-N |

異性体SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

正規SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3s)-6-(3-Tert-Butyl-5-{[(2,3-Dichlorophenyl)carbamoyl]amino}-1h-Pyrazol-1-Yl)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid](/img/structure/B1243604.png)

![methyl (3R,11Z,12R,21S,22S)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate](/img/structure/B1243607.png)